(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester

Catalog No.
S15657809
CAS No.
M.F
C11H15FNO5P
M. Wt
291.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ...

Product Name

(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-fluoro-5-nitrobenzene

Molecular Formula

C11H15FNO5P

Molecular Weight

291.21 g/mol

InChI

InChI=1S/C11H15FNO5P/c1-3-17-19(16,18-4-2)8-9-5-10(12)7-11(6-9)13(14)15/h5-7H,3-4,8H2,1-2H3

InChI Key

FQFYFECHUQNQSB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=CC(=C1)F)[N+](=O)[O-])OCC

(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester is a phosphonic acid derivative characterized by the presence of a fluorine atom and a nitro group on the benzyl moiety. Its molecular formula is C13_{13}H16_{16}F1_{1}N2_{2}O5_{5}P, and it features a phosphonic acid group that contributes to its reactivity and potential biological activity. The compound is notable for its unique combination of substituents, which may influence its chemical behavior and interactions in biological systems.

Typical of phosphonic acids, including:

  • Hydrolysis: The diethyl ester can be hydrolyzed to yield the corresponding phosphonic acid, which can further engage in nucleophilic substitution reactions.
  • Alkylation: The benzyl group can undergo alkylation reactions, potentially modifying the compound's biological activity.
  • Condensation Reactions: The phosphonic acid moiety may react with alcohols or amines to form esters or amides, respectively.

These reactions are facilitated by the presence of functional groups that can act as electrophiles or nucleophiles, allowing for diverse synthetic pathways and modifications.

Compounds containing phosphonic acid groups often exhibit significant biological activities. (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester may possess:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition: The structural features suggest potential inhibition of enzymes involved in metabolic pathways.
  • Anticancer Activity: Phosphonic acids have been explored for their ability to interfere with cancer cell proliferation.

The specific biological activity of this compound would require empirical testing through bioassays to establish its efficacy against targeted biological systems.

The synthesis of (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester typically involves several key steps:

  • Preparation of the Benzyl Halide: Starting from 3-fluoro-5-nitrobenzyl alcohol, a suitable halogenating agent (e.g., phosphorus tribromide) can be used to form the corresponding benzyl halide.
  • Formation of the Phosphonic Acid Derivative: The benzyl halide can be reacted with diethyl phosphite under basic conditions to yield the desired phosphonate.
  • Purification: The product is purified using standard techniques such as recrystallization or chromatography.

These methods may vary based on specific laboratory protocols and available reagents.

(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Agricultural Chemistry: Its antimicrobial properties could be harnessed in crop protection products.
  • Chemical Biology: Used as a tool compound in studying enzyme mechanisms or cellular signaling pathways.

Interaction studies are crucial for understanding how (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • High-throughput Screening: To assess biological activity across various assays.
  • In vitro Studies: To evaluate cytotoxicity and selectivity against different cell lines.

These studies help elucidate the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
3-Fluoro-benzyl-phosphonic acidContains a fluorobenzyl groupLacks nitro substitution
4-Nitro-benzyl-phosphonic acidContains a nitro group but differs in positionDifferent electronic properties due to nitro position
Benzyl-phosphonic acidNo fluorine or nitro groupsSimpler structure, less reactivity
2-Amino-5-nitrophenyl-phosphonic acidContains an amino group along with nitroPotentially different biological interactions

The uniqueness of (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester lies in its specific combination of functional groups that may enhance its biological activity compared to these similar compounds. The presence of both fluorine and nitro groups can significantly influence the electronic properties and reactivity, making it a candidate for further investigation in medicinal chemistry.

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Exact Mass

291.06718774 g/mol

Monoisotopic Mass

291.06718774 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-15

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